5-[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine
Description
Properties
IUPAC Name |
5-[2-(2,2-difluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N5S/c8-5(9)3-14-4(1-2-11-14)6-12-13-7(10)15-6/h1-2,5H,3H2,(H2,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMAGNQHCORMLRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)CC(F)F)C2=NN=C(S2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine typically involves multiple steps, starting with the preparation of the pyrazole ring followed by the introduction of the difluoroethyl group and the formation of the thiadiazole ring. Common synthetic routes include:
Formation of the Pyrazole Ring: This step often involves the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via electrophilic substitution using reagents such as (2,2-difluoroethyl)(aryl)iodonium triflate.
Formation of the Thiadiazole Ring: This step typically involves the cyclization of a thiosemicarbazide derivative with a suitable electrophile.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
5-[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor potential of derivatives containing the thiadiazole moiety. For instance, compounds similar to 5-[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine have been synthesized and tested for their ability to inhibit tumor cell proliferation. The mechanism often involves the disruption of tubulin polymerization, which is critical for cell division .
Antiviral Properties
Research indicates that certain pyrazole derivatives exhibit antiviral properties. The modification of the pyrazole core with different substituents can enhance activity against various viral strains. Studies have shown that structural variations can lead to compounds with selective antiviral effects .
Selective Androgen Receptor Modulation
Compounds with similar structures have been identified as selective androgen receptor modulators (SARMs). These compounds can potentially be used in therapies related to muscle wasting and osteoporosis, by selectively activating androgen receptors in muscle and bone tissues while minimizing effects in other tissues .
Synthesis of Functional Materials
The unique properties of thiadiazole derivatives allow them to be used in the development of functional materials. For example, they can serve as precursors for synthesizing polymers with specific electrical or optical properties. This application is particularly relevant in the field of organic electronics and photonics.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The difluoroethyl group enhances the compound’s lipophilicity and binding affinity to target proteins. The pyrazole and thiadiazole rings contribute to the compound’s ability to form hydrogen bonds and interact with active sites of enzymes and receptors. These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between the target compound and related thiadiazole derivatives:
Research Findings and Pharmacological Insights
- Antimicrobial Potential: Thiadiazoles with pyridine or pyrazole substituents show moderate to strong activity against Staphylococcus aureus and Escherichia coli .
- Analgesic Efficacy : Compounds like 5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine demonstrated 60–70% pain inhibition in the eddy hot plate assay, comparable to ibuprofen derivatives .
- Synthetic Challenges : Fluorinated analogs require specialized reagents (e.g., difluoroethyl halides) and anhydrous conditions, increasing production costs .
Biological Activity
5-[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine is a compound of interest due to its potential biological activities. The structure incorporates a thiadiazole ring, which is known for various pharmacological properties including antimicrobial, antituberculosis, and anticancer activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 239.25 g/mol. The compound features a difluoroethyl substituent on the pyrazole ring and an amine group on the thiadiazole.
Antimicrobial Properties
The 1,3,4-thiadiazole moiety has been extensively studied for its antimicrobial properties. Research indicates that derivatives containing this scaffold exhibit significant activity against various bacterial and fungal strains.
- Antibacterial Activity : A study demonstrated that compounds with a thiadiazole structure showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 62.5 μg/mL to 125 μg/mL for various derivatives .
- Antifungal Activity : Compounds derived from the thiadiazole framework also exhibited antifungal properties against species such as Candida albicans and Aspergillus niger, with inhibition zones ranging from 15 mm to 19 mm at concentrations of 500 μg/disk .
Antitubercular Activity
The biological evaluation of related compounds has shown that some derivatives possess potent antitubercular activity against Mycobacterium tuberculosis. In vitro studies reported MIC values as low as 3.125 μg/mL for certain derivatives . The presence of specific substituents on the thiadiazole ring was found to enhance this activity significantly.
Cytotoxicity Studies
Cytotoxicity assays revealed that while some derivatives exhibited low toxicity against normal cell lines, others showed promising anticancer potential. Compounds with the thiadiazole structure were evaluated for their ability to inhibit cancer cell proliferation in various assays .
Case Studies
Several studies have highlighted the biological activity of compounds related to this compound:
- Synthesis and Evaluation : A series of thiadiazole derivatives were synthesized and evaluated for their antimicrobial activity. The results indicated that modifications at the amine group significantly affected biological activity .
- Antimicrobial Screening : Another study focused on the synthesis of imidazo[2,1-b][1,3,4]thiadiazole derivatives, which were screened for anti-tuberculosis activity. Some compounds showed substantial efficacy against resistant strains of M. tuberculosis with low cytotoxicity against human cells .
Data Table: Biological Activity Overview
Q & A
Q. Comparative Analysis :
| Structural Feature | Impact on Activity | Reference |
|---|---|---|
| Difluoroethyl group | ↑ Metabolic stability | |
| Thiadiazole ring | ↑ Binding affinity to ATP pockets |
What analytical techniques validate the compound’s structural integrity?
Basic Question | Characterization
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., difluoroethyl protons at δ 4.5–5.0 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 287.08) .
- X-ray Crystallography : Resolves dihedral angles between thiadiazole and pyrazole rings (e.g., 18–30°), critical for docking studies .
How should researchers address contradictions in bioactivity data?
Advanced Question | Data Contradiction Analysis
Conflicting results (e.g., IC₅₀ variability in kinase assays) require:
Assay Validation : Use orthogonal methods (e.g., radioligand binding vs. functional ATPase assays) .
Control Experiments : Test for off-target effects via selectivity panels (e.g., 100-kinase profiling) .
Computational Modeling : Molecular dynamics simulations to assess binding mode consistency across experimental conditions .
Case Study :
In a study on similar thiadiazoles, discrepancies in IC₅₀ values (5–50 µM) were resolved by identifying buffer-dependent protein conformational changes .
What purification techniques are most effective for this compound?
Basic Question | Methodology
- Recrystallization : Ethanol/water mixtures yield >95% purity for crystalline intermediates .
- Column Chromatography : Silica gel with gradient elution (hexane:EtOAc 7:3 → 1:1) separates polar byproducts .
- HPLC : Reverse-phase C18 columns resolve closely related isomers (e.g., pyrazole regioisomers) .
How can computational methods guide SAR studies?
Advanced Question | Methodological Integration
- Docking Simulations : AutoDock Vina predicts binding poses in kinase domains, highlighting critical hydrogen bonds with the thiadiazole amino group .
- QSAR Models : Electron-withdrawing substituents (e.g., -CF₂) correlate with enhanced logP values (r² = 0.89) .
- ADMET Prediction : SwissADME forecasts moderate blood-brain barrier permeability (BOILED-Egg model) due to the difluoroethyl group .
What are the challenges in scaling up synthesis for preclinical studies?
Advanced Question | Process Chemistry
- Intermediate Stability : Thiosemicarbazide intermediates degrade under prolonged heating; stepwise temperature control is critical .
- Cost of Fluorinated Reagents : 2,2-Difluoroethyl iodide is expensive; alternatives like difluoroethyl tosylate reduce costs by 40% .
- Waste Management : Fluoride byproducts require neutralization with CaCO₃ prior to disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
